
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is a coordination complex that features cobalt as the central metal ion. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of multiple functional groups in the ligand structure allows for diverse chemical interactions and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) typically involves the coordination of cobalt ions with the ligand N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine. This can be achieved through the following steps:
Ligand Preparation: The ligand is synthesized by reacting ethylenediamine with chloroacetic acid to introduce carboxymethyl groups, followed by the addition of hydroxyethyl groups.
Complex Formation: The prepared ligand is then reacted with a cobalt salt (e.g., cobalt chloride) in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation-Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while substitution reactions may result in different cobalt-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Medical Imaging: The compound may be used as a contrast agent in imaging techniques such as MRI.
Drug Delivery: Its ability to form stable complexes can be exploited for targeted drug delivery systems.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Environmental Science: It may be used in the treatment of wastewater through catalytic degradation of pollutants.
Mécanisme D'action
The mechanism by which Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center facilitates the transfer of electrons or atoms, while in medical applications, it may interact with biological molecules to enhance imaging or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt complex with different ligands.
Cobalt(II) chloride: A simpler cobalt salt used in various applications.
Cobalt(III) ethylenediaminetetraacetate: A complex with a similar ligand structure.
Uniqueness
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is unique due to its specific ligand structure, which provides multiple functional groups for diverse chemical interactions. This makes it versatile for various applications compared to simpler cobalt compounds.
Propriétés
Numéro CAS |
94233-10-0 |
|---|---|
Formule moléculaire |
C10H18CoN2NaO7+ |
Poids moléculaire |
360.18 g/mol |
Nom IUPAC |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H18N2O7.Co.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;;+1 |
Clé InChI |
LBJCXDBVFQZVNA-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


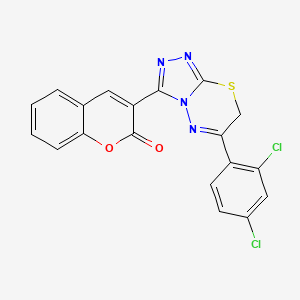
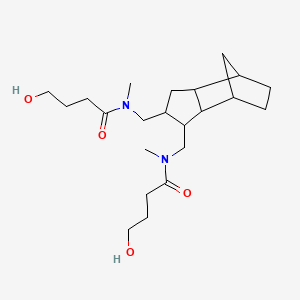

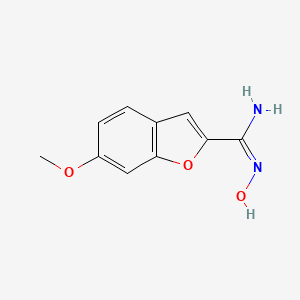
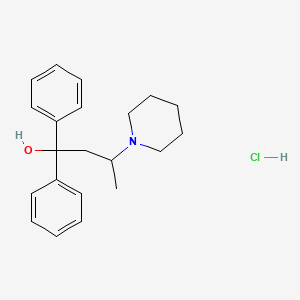
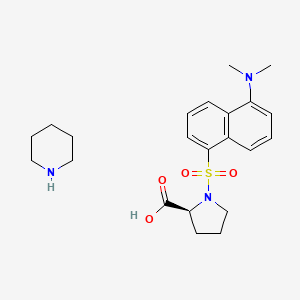
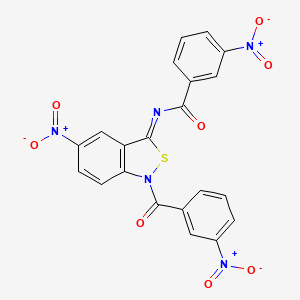
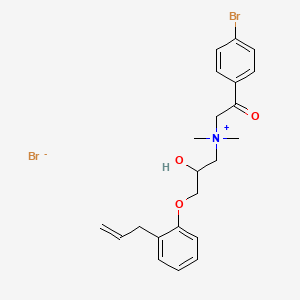


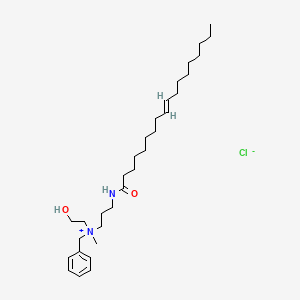

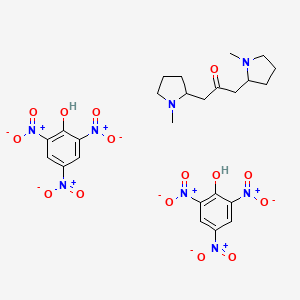
![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
